molecular formula C2H3NO2 B098552 N-Formylformamide CAS No. 18197-22-3

N-Formylformamide

Cat. No.: B098552
CAS No.: 18197-22-3
M. Wt: 73.05 g/mol
InChI Key: AIDQCFHFXWPAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formylformamide is an organic compound with the molecular formula C₂H₃NO₂ It is a simple amide derivative of formic acid and is known for its role as an intermediate in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formylformamide can be synthesized through several methods. One common approach involves the reaction of formamide with formic acid under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where formamide and formic acid are combined in the presence of a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: N-Formylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to formic acid and other oxidation products.

    Reduction: It can be reduced to formamide or other reduced forms.

    Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formic acid and carbon dioxide.

    Reduction: Formamide and other amides.

    Substitution: A wide range of substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Formylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Formylformamide involves its interaction with specific molecular targets. It can act as a formylating agent, transferring its formyl group to other molecules. This process is facilitated by the presence of catalysts and specific reaction conditions. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various biochemical and chemical processes.

Comparison with Similar Compounds

N-Formylformamide can be compared with other similar compounds such as N-Methylformamide and N,N-Dimethylformamide. These compounds share similar structural features but differ in their chemical reactivity and applications. For example:

    N-Methylformamide: Has a methyl group attached to the nitrogen atom, making it more reactive in certain chemical reactions.

    N,N-Dimethylformamide: Contains two methyl groups, which influence its solubility and reactivity.

This compound is unique due to its simple structure and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Biological Activity

N-Formylformamide (NFF) is a compound of significant interest due to its biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with NFF, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its formamide functional group, which plays a crucial role in its biological interactions. The chemical structure can be represented as follows:

H2NCHO N formylformamide \text{H}_2\text{NCHO}\quad \text{ N formylformamide }

This simple structure underlies its reactivity and interaction with biological systems.

1. Enzymatic Hydrolysis

NFF is known to undergo hydrolysis catalyzed by specific enzymes such as formamidases (EC 3.5.1.49). These enzymes facilitate the breakdown of NFF into formate and ammonia, which can then participate in various metabolic pathways. For instance, studies have shown that Helicobacter pylori formamidase exhibits specificity for N-formylated substrates, indicating a potential pathway for ammonia production in microbial metabolism .

2. Role in Nitrogen Metabolism

NFF serves as a nitrogen source in various biochemical processes. Its conversion into other nitrogen-containing compounds is essential for the synthesis of amino acids and nucleotides, which are foundational to cellular function and growth . The enzymatic activity associated with NFF highlights its importance in microbial ecology and biotechnology.

Case Studies

Case Study 1: Anticancer Properties

Research has indicated that compounds related to NFF, such as certain formamides, display anticancer activity. For instance, benfotiamine, a derivative containing the formamide group, has been studied for its neuroprotective effects in diabetic neuropathy . This suggests that NFF or its derivatives may have potential therapeutic applications in cancer treatment.

Case Study 2: Methanogenesis

This compound has been implicated in methanogenesis, a critical process in anaerobic digestion. It acts as an intermediate in the biochemical pathways leading to methane production by certain microorganisms . This role underscores the ecological significance of NFF in energy production from organic waste.

Table 1: Enzymatic Activity of Formamidases on this compound

Enzyme SourceSpecific Activity (kcat)Substrates Accepted
Helicobacter pylori0.5 s1^{-1}N-formyl-L-aspartate
Bacillus cereus0.7 s1^{-1}Acetamide, Formamide
Methylophilus methylotrophus0.6 s1^{-1}Acetamide, Butyramide

This table summarizes the kinetic parameters of various formamidases acting on NFF, illustrating the diversity of enzymatic activity across different species .

Recent Advances

Recent studies have focused on the synthetic applications of N-formyl derivatives. For example, a novel catalytic method for the N-formylation of amines using methanol as a source has been developed, demonstrating efficient conversion under mild conditions . This advancement not only highlights the utility of NFF in synthetic organic chemistry but also opens avenues for greener methodologies in drug development.

Properties

IUPAC Name

N-formylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2/c4-1-3-2-5/h1-2H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDQCFHFXWPAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171222
Record name Formamide, N-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18197-22-3
Record name Formamide, N-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18197-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-formyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018197223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Formylformamide
Reactant of Route 2
Reactant of Route 2
N-Formylformamide
Reactant of Route 3
Reactant of Route 3
N-Formylformamide
Reactant of Route 4
Reactant of Route 4
N-Formylformamide
Reactant of Route 5
Reactant of Route 5
N-Formylformamide
Reactant of Route 6
Reactant of Route 6
N-Formylformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.